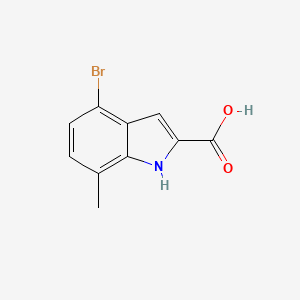

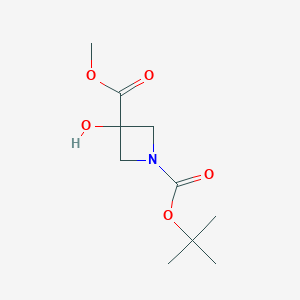

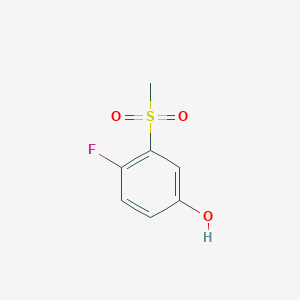

![molecular formula C16H20ClNO B1383693 {2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride CAS No. 2060052-72-2](/img/structure/B1383693.png)

{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride is a versatile compound often used in various branches of chemistry and scientific research. The compound has gained significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Its unique structure provides a foundation for chemical modifications, enabling researchers to explore numerous derivatives and their respective activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Benzylation of Phenylacetonitrile: : A common approach involves the benzylation of phenylacetonitrile to yield 3-(benzyloxy)phenylacetonitrile. This reaction typically uses a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Hydrogenation and Amination: : The nitrile group is reduced via hydrogenation in the presence of a catalyst such as palladium on carbon, leading to the corresponding amine. Subsequent methylation using methyl iodide in the presence of a base like potassium carbonate results in {2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine.

Hydrochloride Salt Formation: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, yielding the desired compound.

Industrial Production Methods:

Industrial-scale production often follows similar synthetic routes with optimizations for large-scale reactions. Key considerations include the use of continuous flow reactors to enhance reaction efficiency, yield, and purity. Solvent recycling and catalyst reuse also play crucial roles in making the process economically and environmentally viable.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : {2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride undergoes oxidation reactions, often yielding ketones or aldehydes as major products.

Reduction: : The compound can be reduced to form secondary amines or alkanes depending on the reaction conditions and the reducing agent used.

Substitution: : Electrophilic substitution reactions allow for the modification of the benzyloxy and phenyl groups, introducing a variety of substituents.

Common Reagents and Conditions:

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halogens, nitro compounds, and various electrophiles under Friedel-Crafts conditions.

Wissenschaftliche Forschungsanwendungen

{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride is employed in diverse research areas:

Chemistry: : Used as a building block in organic synthesis to develop new materials and catalysts.

Biology: : Investigated for its interactions with enzymes and proteins, providing insights into biochemical pathways.

Medicine: : Explored as a precursor for pharmaceuticals targeting neurological disorders, cardiovascular diseases, and cancer.

Industry: : Applied in the synthesis of specialty chemicals, dyes, and advanced polymers.

Wirkmechanismus

The compound exerts its effects through various mechanisms, largely dependent on its application:

Neurological Effects: : Acts on neurotransmitter systems, modulating synaptic transmission and potentially affecting mood and cognition.

Cardiovascular Effects: : Interacts with adrenergic receptors, influencing heart rate and blood pressure regulation.

Cancer Research: : Demonstrates potential in inhibiting cancer cell proliferation by interfering with specific signaling pathways and inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

{2-[4-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride: : Differing only in the position of the benzyloxy group, this compound shows varied pharmacological properties and biological activities.

{2-[3-(Methoxy)phenyl]ethyl}(methyl)amine hydrochloride: : The replacement of the benzyloxy group with a methoxy group results in altered physicochemical characteristics and reactivity.

{2-[3-(Phenyl)phenyl]ethyl}(methyl)amine hydrochloride: : With the benzyloxy group substituted by a phenyl group, this compound has a different interaction profile in biological systems.

Uniqueness:

{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride stands out due to its balanced lipophilicity and water solubility, making it versatile for various applications. Its structure allows for chemical modifications that can lead to the discovery of novel compounds with enhanced biological activities.

Eigenschaften

IUPAC Name |

N-methyl-2-(3-phenylmethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-11-10-14-8-5-9-16(12-14)18-13-15-6-3-2-4-7-15;/h2-9,12,17H,10-11,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWPWVHOKVCWOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

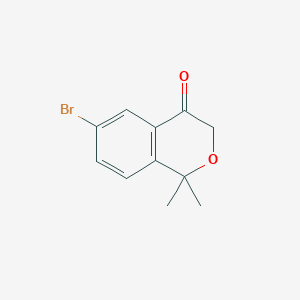

![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/structure/B1383614.png)

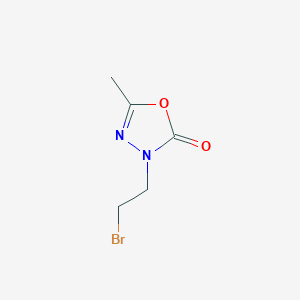

![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)

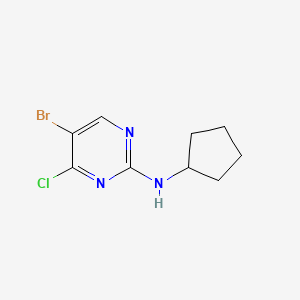

![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)

![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)